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The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous
therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic
stability.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of
pharmacokinetic and pharmacodynamic properties, making the development of novel pyridine
derivatives a critical endeavor in drug discovery.[2][3] This guide focuses on a specific, highly
functionalized derivative: 3-iodo-2-methylpyridin-4-ol.

This compound is of significant interest to researchers and drug development professionals for
three primary reasons:

o Structural Complexity: It incorporates a pyridin-4-ol core, which exists in tautomeric
equilibrium with its pyridin-4-one form, a scaffold known for its biological activity.[4]

o Methyl Substitution: The 2-methyl group influences the electronic properties and steric
environment of the ring.

 lodine Functionalization: The iodine atom at the 3-position serves as a versatile synthetic
handle, enabling a wide array of cross-coupling reactions for molecular elaboration.[5]
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This document provides a comprehensive overview of the chemical structure, properties, a
robust synthesis protocol with mechanistic insights, and the potential applications of 3-iodo-2-
methylpyridin-4-ol in modern drug development workflows.

Part 1: Chemical Structure and Physicochemical
Properties

The nomenclature "3-iodo-2-methylpyridin-4-ol" describes the 'enol' tautomer. However, in
the solid state and in most solvents, it predominantly exists as its more stable 'keto' tautomer,
3-iodo-2-methyl-1H-pyridin-4-one. This tautomerism is a critical feature, influencing the
molecule's reactivity and biological interactions.

3-lodo-2-methylpyridin-4-ol
(Enol Form)

Tautomeric
quilibrium

3-lodo-2-methyl-1H-pyridin-4-one
(Keto Form)

Click to download full resolution via product page
1.1. Molecular Identity and Properties

A summary of the key chemical and physical properties for 3-iodo-2-methylpyridin-4-ol is
presented below. These values are critical for planning synthetic transformations and for
understanding the compound's behavior in biological assays.
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Property Value Source

3-iodo-2-methyl-1H-pyridin-4-

IUPAC Name
one
Molecular Formula CeHsINO [6]
Molecular Weight 235.02 g/mol [6]
Canonical SMILES CC1=C(l)C=C(O)N=C1
CAS Number Not Assigned [6]
Predicted: Off-white to light
Appearance .
yellow solid
Predicted: Soluble in polar
Solubility organic solvents (DMSO, DMF,

Methanol)

1.2. Spectroscopic Signature (Predicted)

While experimental data is not publicly available, the expected spectroscopic characteristics
can be predicted based on the structure of the dominant keto tautomer:

e 1H NMR: One would expect distinct signals for the N-H proton (likely broad, ~11-13 ppm),
two aromatic protons on the pyridine ring (two doublets, ~6-8 ppm), and a singlet for the
methyl group protons (~2.3-2.5 ppm).

e 13C NMR: Six distinct carbon signals would be anticipated, including a carbonyl carbon
(~170-180 ppm), carbons of the pyridine ring (one bearing iodine at low field, ~90-100 ppm),
and the methyl carbon (~15-20 ppm).

» IR Spectroscopy: Key stretches would include a broad N-H band (~3100-2800 cm™1), a
strong C=0 stretch (~1640 cm~1), and C=C/C=N stretches in the 1600-1400 cm~1 region.

Part 2: Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of 3-iodo-2-methylpyridin-4-ol involves the direct,
regioselective iodination of the readily available precursor, 2-methylpyridin-4-ol.
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Precursor Synthesis

2-Methyl-4-pyrone
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N-Iodosuccinimide (NIS)
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2.1. Causality Behind Experimental Choices

o Choice of lodinating Agent:N-lodosuccinimide (NIS) is the reagent of choice for this
transformation.[7] Unlike harsher reagents like molecular iodine (I2) with an oxidant, NIS is
an electrophilic iodine source that operates under mild, neutral conditions.[8] This is crucial
to prevent over-iodination or degradation of the electron-rich pyridin-4-one ring system. The
reaction proceeds without the need for a strong acid or base catalyst, which preserves the
integrity of the final product.[9][10]

o Regioselectivity: The directing effects of the substituents on the 2-methylpyridin-4-ol ring
govern the position of iodination. The powerful electron-donating effect of the ring nitrogen
and the activating, ortho,para-directing nature of the hydroxyl/oxo group strongly activate the
C3 and C5 positions for electrophilic substitution. The methyl group at C2 provides some
steric hindrance, favoring substitution at the less hindered C3 position. This combination of
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electronic activation and steric guidance leads to the highly regioselective formation of the 3-
iodo product.

2.2. Experimental Protocol: Synthesis of 3-lodo-2-methylpyridin-4-ol

This protocol is a representative procedure based on established methods for the iodination of
activated heterocyclic systems.

e Preparation: To a solution of 2-methylpyridin-4-ol (1.0 equivalent) in acetonitrile (10 mL per
mmol of substrate) in a round-bottom flask protected from light, add N-lodosuccinimide (1.1
equivalents).

o Reaction: Stir the resulting suspension at room temperature (20-25 °C). Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

e Workup: Upon completion, concentrate the reaction mixture under reduced pressure to
remove the acetonitrile. Redissolve the residue in ethyl acetate.

 Purification: Wash the organic layer sequentially with a 10% aqueous solution of sodium
thiosulfate (Na2S20s3) to quench any unreacted iodine, followed by a saturated aqueous
solution of sodium bicarbonate (NaHCO3), and finally with brine. Dry the organic layer over
anhydrous magnesium sulfate (MgSOa), filter, and concentrate in vacuo.

 Isolation: The crude product can be further purified by column chromatography on silica gel
or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 3-iodo-
2-methylpyridin-4-ol as a solid.

Part 3: Applications in Drug Development

The true value of 3-iodo-2-methylpyridin-4-ol lies in its role as a versatile intermediate for the
synthesis of compound libraries. The carbon-iodine bond is a prime site for transition-metal-
catalyzed cross-coupling reactions.
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o Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces diverse
aromatic systems at the 3-position, allowing for the exploration of key interactions with
protein targets.

¢ Sonogashira Coupling: The introduction of alkyne moieties provides linear extensions to the
molecule, useful for probing deep binding pockets. These alkynes can be further
functionalized.

» Buchwald-Hartwig Amination: The formation of C-N bonds at the 3-position allows for the
incorporation of a wide range of amine functionalities, which can modulate solubility and
introduce crucial hydrogen-bonding interactions.
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The pyridin-4-one core itself is a privileged scaffold. For instance, derivatives of 3,5-
dimethylpyridin-4(1H)-one have been identified as potent activators of AMP-activated protein
kinase (AMPK), a key target in metabolic diseases and oncology.[4] By using 3-iodo-2-
methylpyridin-4-ol, researchers can rapidly generate novel analogues around this known
active core to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism,
and Excretion) properties.

Part 4: Safety and Handling

While specific toxicity data for 3-iodo-2-methylpyridin-4-ol is unavailable, it should be handled
with the standard precautions for a novel laboratory chemical. Based on related structures, it
should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause
skin and serious eye irritation.[11][12] Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations
should be performed in a well-ventilated fume hood.

Conclusion

3-lodo-2-methylpyridin-4-ol is more than just a chemical structure; it is a strategically
designed tool for medicinal chemists. Its key features—a biologically relevant pyridin-4-one
core, a modulating methyl group, and a synthetically versatile iodine handle—make it an
exceptionally valuable building block. The robust and regioselective synthesis presented herein
provides a reliable pathway to access this compound, opening the door for its use in the
creation of diverse molecular libraries aimed at discovering the next generation of therapeutic
agents.
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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